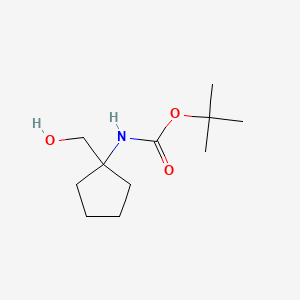

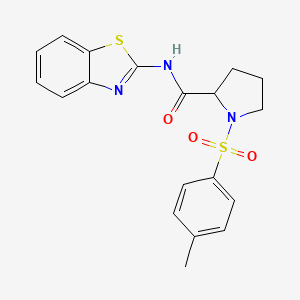

![molecular formula C6H5F2NO B3013976 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile CAS No. 1955557-96-6](/img/structure/B3013976.png)

6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bicyclic compounds related to 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile involves the preparation of derivatives with various substituents. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate. These derivatives were synthesized with side chains ranging from three to five carbon atoms, showcasing the versatility in modifying the bicyclic scaffold for potential biological activity .

Molecular Structure Analysis

The molecular structure of compounds within the 3-azabicyclo[3.1.0]hexane family has been studied through X-ray structural analysis. This analysis provides insight into the solid-state conformation of the N(3)-unsubstituted 3-azabicyclohexane skeleton, which is crucial for understanding the reactivity and interaction of these molecules with biological targets .

Chemical Reactions Analysis

Reductive decyanation is a notable reaction involving 6-Amino-3-azabicyclo[3.1.0]hexanecarbonitriles. The cyano group can be removed using alkali metals, with sodium in liquid ammonia causing retention of configuration, while lithium in an ethylamine-ammonia mixture leads predominantly to inversion of configuration. This reaction highlights the chemical flexibility of the azabicyclohexane ring system and its derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these bicyclic compounds are influenced by their functional groups and structural conformation. For example, the hydrolysis of 6-Aryl-2-amino-4-(dicyanomethylidene)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitriles using sulfuric acid in acetic acid results in the formation of 1-(1-amino-2,2-dicyanovinyl)-3-arylcyclopropane-1,2-dicarbonitriles. This transformation demonstrates the reactivity of the azabicyclohexane ring system under acidic conditions and the potential to generate new compounds with different physical and chemical properties .

Scientific Research Applications

Photochemistry and Intermediate Ketens Formation

6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile is involved in complex photochemical processes. In a study by Noort and Cerfontain (1979), the photochemistry of similar 3-oxabicyclo[3.1.0]hexan-2-ones was examined, revealing the formation of two intermediate ketens under specific conditions. These ketens, with an oxiranyl group, can undergo various reactions, such as thermal ring closure and photolysis, leading to different products including carbon monoxide and esters (Noort & Cerfontain, 1979).

Reductive Decyanation and Structural Analysis

Research by Vilsmaier, Milch, and Bergsträsser (1998) on dibenzylamino-3-azabicyclo[3.1.0]hexane-6-carbonitriles, a compound structurally related to 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile, demonstrated that the cyano moiety can be removed reductively. This study highlighted the impact of the reductive decyanation process on the configuration of the resulting compounds (Vilsmaier, Milch, & Bergsträsser, 1998).

Molecular Conformation and Spectroscopy

Malloy (1975) explored the stereospecific reactions of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane, which shares a similar structure with the compound . This study contributed valuable insights into the molecular conformation and behavior of such compounds under different conditions (Malloy, 1975).

Hydrolysis Reactions

Bardasov, Alekseeva, and Ershov (2019) conducted research on the hydrolysis of 6-aryl-2-amino-4-(dicyanomethylidene)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitriles, which are structurally similar to the compound of interest. Their findings on the treatment with sulfuric acid and the resultant products add to the understanding of how such compounds behave under hydrolytic conditions (Bardasov, Alekseeva, & Ershov, 2019).

Vibrational Spectra and Molecular Conformation

Lord and Malloy (1973) studied the far-infrared spectra of analogs of bicyclo(3.1.0.)hexane, including 3-oxabicyclo(3.1.0.)hexane. Their work provided insights into the vibrational spectra, ring-puckering vibration, and molecular conformation of such compounds, which are relevant for understanding the physical properties of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile (Lord & Malloy, 1973).

properties

IUPAC Name |

6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-6(8)4-1-2-10-5(4,6)3-9/h4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEUFJZNHZTJPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(C1C2(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

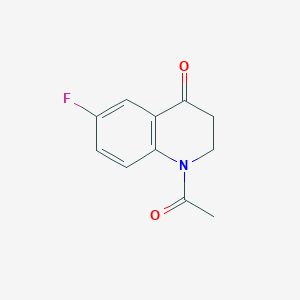

![2-(2,6-dimethylphenyl)-4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3013894.png)

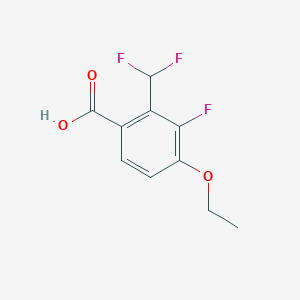

![Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B3013895.png)

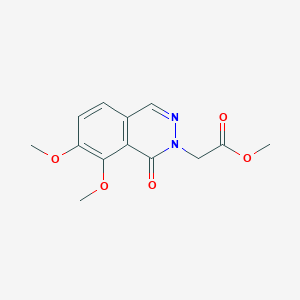

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B3013900.png)

![2-(4-(tert-butyl)phenyl)-7-cyclopropyl-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3013902.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B3013905.png)

![2,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B3013911.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3013915.png)

![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3013916.png)